![molecular formula C10H8F3N3O B3012534 5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-84-0](/img/structure/B3012534.png)
5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound "5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one" is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry. Although the specific compound is not directly studied in the provided papers, similar triazole derivatives have been synthesized and investigated for their properties and potential applications.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, as seen in the synthesis of novel crystalline triazole compounds with potential thiol↔thione tautomerism . Similarly, the synthesis of 1,4-bis(triazolyl)benzene derivatives has been described, starting with diamines and proceeding through reactions with orthoalkylates and hydrazine . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to determine the molecular structure of triazole derivatives 10. The studies often reveal the presence of hydrogen bonding and π-π stacking interactions, which are crucial for the stability of the crystal structure. Computational methods such as Density Functional Theory (DFT) are also employed to optimize structures and predict various molecular properties .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. For instance, the reactivity of a triazole compound towards electrophilic and radical attacks has been discussed, with sulfur being identified as an active center . Additionally, the versatility of oxazolone derivatives in synthesizing substituted oxazoles through nucleophilic ring-opening and cyclization reactions has been demonstrated , which could be relevant for the functionalization of triazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are often characterized using spectroscopic methods such as IR, NMR, and UV-Vis . These compounds exhibit a range of optical properties, including birefringence and nonlinear optical susceptibilities . Theoretical calculations complement these findings by providing insights into electronic structures, molecular electrostatic potentials, and other properties . The solubility of these compounds in various solvents is also an important physicochemical property that has been studied .
Scientific Research Applications
Antimicrobial and Antifungal Activities
5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives have been explored for their antimicrobial properties. Studies have shown that certain derivatives possess good to moderate activities against various microorganisms. For instance, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives, screening them for antimicrobial activities, and found some to have significant effects (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potentiometric Studies and Synthesis Methods
The compound has been a subject of potentiometric studies to determine its acid-base properties in nonaqueous solvents. Özil et al. (2010) conducted microwave-assisted synthesis of novel derivatives of this compound and determined their pKa values in various nonaqueous solvents (Özil, Islamoglu, Menteşe, & Kahveci, 2010).
Cancer Research and Molecular Docking Studies
This compound has been examined in the context of cancer research. Karayel (2021) performed a study focusing on the anti-cancer properties of certain derivatives, using molecular docking and density functional theory. They found that these compounds have potential as EGFR inhibitors, which could be beneficial in cancer treatment (Karayel, 2021).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to interact with various targets such asreverse transcriptase enzymes and nuclear receptor coactivators .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which allows for a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been known to affect various pathways, including those involved inenzyme inhibition .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance the bioavailability of drugs .
Result of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-6-14-15-9(17)16(6)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBOBJVSGUYSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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